Methyl (2E)-[(diphenylmethyl)imino]acetate
Description
Methyl (2E)-[(diphenylmethyl)imino]acetate is an imino ester characterized by a diphenylmethyl group attached to the imine nitrogen and an E-configuration at the double bond. This compound belongs to a class of α-imino esters, which are pivotal intermediates in organic synthesis, particularly in cycloaddition reactions and asymmetric catalysis . The diphenylmethyl substituent confers steric bulk and electronic modulation, influencing its reactivity and selectivity in transformations such as 1,3-dipolar cycloadditions.
Properties
IUPAC Name |
methyl 2-benzhydryliminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYLELVERLVXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504771 | |
| Record name | Methyl (2E)-[(diphenylmethyl)imino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74603-92-2 | |
| Record name | Methyl (2E)-[(diphenylmethyl)imino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-[(diphenylmethyl)imino]acetate typically involves the reaction of diphenylmethylamine with methyl glyoxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[(diphenylmethyl)imino]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Methyl (2E)-[(diphenylmethyl)imino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-[(diphenylmethyl)imino]acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the imine nitrogen or aromatic rings, impacting their chemical and biological properties:
| Compound Name | Substituent (R/R1) | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| Methyl (2E)-[(diphenylmethyl)imino]acetate | Diphenylmethyl | C₁₇H₁₇NO₂ | High steric bulk; potential for asymmetric catalysis | |
| Methyl (E)-2-((4-chlorobenzylidene)imino)acetate | 4-Chlorobenzyl | C₁₀H₉ClNO₂ | Electron-withdrawing Cl enhances electrophilicity; moderate cycloaddition yields (34–69%) | |
| Methyl (2E)-2-(chloromethyl)phenylacetate | Chloromethyl + methoxyimino | C₁₁H₁₂ClNO₃ | Chloromethyl group increases reactivity; precursor to strobilurin fungicides | |
| Methyl (E)-2-((4-methoxybenzylidene)imino)acetate | 4-Methoxybenzyl | C₁₁H₁₃NO₃ | Electron-donating OMe group reduces reactivity; lower yields (45–60%) | |
| Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate | CF₃/Cl-pyridinyl + hydroxyimino | C₁₀H₇ClF₃N₂O₃ | Trifluoromethyl enhances lipophilicity; agrochemical applications |
Biological Activity
Methyl (2E)-[(diphenylmethyl)imino]acetate is a compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of diphenylmethylamine with methyl glyoxylate. The process typically involves the use of solvents such as ethanol or methanol and may require catalysts to optimize yield. The structural formula can be represented as follows:
This compound features an imino group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, potentially influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The compound's IC50 values indicate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that the compound may serve as a lead structure for developing anticancer agents.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. Results showed significant inhibition at low concentrations, supporting its potential use in treating resistant infections .
- Cytotoxicity in Cancer Research : In a study conducted by researchers at the University of Groningen, the cytotoxic effects of this compound were assessed on various cancer cell lines. The findings indicated that the compound effectively induced apoptosis, making it a candidate for further investigation in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
